molecular formula C15H19NO3S B8712406 5-(Tert-butoxy)-2-isopropoxybenzo[d]thiazole-7-carbaldehyde

5-(Tert-butoxy)-2-isopropoxybenzo[d]thiazole-7-carbaldehyde

Cat. No. B8712406
M. Wt: 293.4 g/mol
InChI Key: ZKIFBCGITJJOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Tert-butoxy)-2-isopropoxybenzo[d]thiazole-7-carbaldehyde is a useful research compound. Its molecular formula is C15H19NO3S and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxy-1,3-benzothiazole-7-carbaldehyde

InChI

InChI=1S/C15H19NO3S/c1-9(2)18-14-16-12-7-11(19-15(3,4)5)6-10(8-17)13(12)20-14/h6-9H,1-5H3

InChI Key

ZKIFBCGITJJOTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC2=CC(=CC(=C2S1)C=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3-tert-Butoxy-5-fluoro-phenyl)-thiocarbamic acid O-isopropyl ester (2.2 g) is dissolved in dry tetrahydrofuran (20 ml) The reaction mixture is cooled to −78° C. and tert-butyl lithium (15.2 ml, of 1.5 M solution) is added over 20 minutes. The reaction mixture is then warmed to −10° C. for 75 minutes. The reaction mixture is then re-cooled to −78° C., N,N-dimethylformamide (1.5 g) is added and the reaction mixture is slowly warmed to room temperature then stirred at −10° C. for 1 hour. The reaction mixture is quenched with HCl(aq) (5 ml, of a 2 M solution), the organics are separated between ethyl acetate/water and removed in vacuo. The title compound is obtained by flash column chromatography (silica, eluent ethyl acetate/iso-hexane 1:9). MS (ES+) m/e 294 (MH+) LCT50865
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three

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